molecular formula C11H10N2O B6503052 2-methyl-4-phenoxypyrimidine CAS No. 7218-67-9

2-methyl-4-phenoxypyrimidine

Cat. No.: B6503052
CAS No.: 7218-67-9
M. Wt: 186.21 g/mol
InChI Key: YIXSTLMFTRBPDF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxypyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a phenoxy group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including this compound, have been shown to inhibit the activity of certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been observed to exhibit neuroprotective and anti-inflammatory properties by inhibiting the production of nitric oxide and tumor necrosis factor-α in human microglia cells . Additionally, this compound can affect the expression of genes involved in inflammatory responses and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound may interact with other enzymes, leading to changes in gene expression and cellular metabolism. These interactions can result in the inhibition of enzyme activity, modulation of signaling pathways, and alterations in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have significant implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that pyrimidine derivatives can exhibit dose-dependent effects on neurotoxicity and motor function in animal models . At lower doses, this compound may have beneficial effects, such as neuroprotection and anti-inflammatory activity. At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and impaired motor function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its biological activity . For example, phase I and phase II metabolic reactions can modify this compound, leading to changes in its pharmacological properties and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound can affect its efficacy and potential side effects, making it essential to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenoxypyrimidine typically involves the reaction of 2-methylpyrimidine with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile and displaces a leaving group on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-phenoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Methyl-4-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a phenoxy group.

    4-Phenoxypyrimidine: Lacks the methyl group at the 2-position.

    2-Methyl-5-phenoxypyrimidine: Similar but with the phenoxy group at the 5-position.

Uniqueness: 2-Methyl-4-phenoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenoxy group on the pyrimidine ring makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-12-8-7-11(13-9)14-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXSTLMFTRBPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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